

regulation of Ceramide Synthase 1 (CerS1) and C18-Ceramide production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C18-Ceramide

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An In-Depth Technical Guide to the Regulation of Ceramide Synthase 1 (CerS1) and **C18-Ceramide** Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of CerS1 and C18-Ceramide

Ceramide Synthase 1 (CerS1), formerly known as Longevity Assurance Homolog 1 (LASS1), is a pivotal enzyme in sphingolipid metabolism.^{[1][2]} Located primarily in the endoplasmic reticulum (ER) and Golgi apparatus membranes, CerS1 is one of six mammalian ceramide synthases, each exhibiting distinct specificity for fatty acyl-CoA substrates.^{[3][4]} CerS1 uniquely and preferentially catalyzes the N-acylation of sphingoid bases (e.g., sphinganine, sphingosine) with stearoyl-CoA, an 18-carbon fatty acyl-CoA, to produce C18-dihydroceramide and **C18-ceramide**, respectively.^{[1][5][6]}

This specificity is critical, as **C18-ceramide** is not merely a structural lipid but a potent bioactive molecule implicated in diverse signaling pathways. It plays significant roles in apoptosis, mitochondrial function, ER stress, and the regulation of cell growth.^{[7][8][9]} Notably, dysregulation of CerS1 expression and **C18-ceramide** levels is frequently observed in pathological conditions, including cancer and metabolic diseases.^{[7][10]} In head and neck squamous cell carcinoma (HNSCC) and gliomas, for instance, **C18-ceramide** levels are often suppressed, suggesting a tumor-suppressive role.^[7] Understanding the complex, multi-layered

regulation of CerS1 is therefore paramount for developing novel therapeutic strategies that target this critical metabolic and signaling node. This guide provides a detailed overview of the transcriptional, post-transcriptional, and post-translational mechanisms governing CerS1 and the production of **C18-ceramide**.

Regulation of CerS1 Expression

The cellular levels of CerS1 are tightly controlled at both the transcriptional and post-transcriptional levels, ensuring that the production of bioactive **C18-ceramide** is appropriately matched to cellular needs.

Transcriptional Control

The expression of the CERS1 gene is regulated by a variety of transcription factors that bind to its promoter region. Analysis of the CERS1 promoter has identified potential binding sites for factors including c-Ets-1, E47, FOXJ2, GR, SRF, XBP-1, and ZIC2.[3] In the context of cancer, epigenetic modifications also play a crucial role. For example, histone deacetylase 1 (HDAC1) has been shown to contribute to the repression of CERS1 gene expression in HNSCC, providing a mechanism for cancer cells to evade the pro-apoptotic effects of **C18-ceramide**.
[10]

Post-Transcriptional Regulation

Following transcription, CERS1 mRNA is subject to regulation by microRNAs (miRNAs). A key identified regulator is miR-574-5p.[10][11] This miRNA specifically targets an alternatively spliced variant of CerS1 mRNA, which is found predominantly in cancer cells.[11] By binding to this mRNA variant, miR-574-5p promotes its degradation, leading to reduced CerS1 protein levels and consequently lower **C18-ceramide** production, thereby supporting a pro-survival phenotype in cancer cells.[10][11]

Post-Translational Regulation of CerS1 Activity

The activity of the CerS1 protein is dynamically regulated by post-translational modifications and protein-protein interactions, allowing for rapid control of **C18-ceramide** synthesis in response to cellular stress and signaling cues.

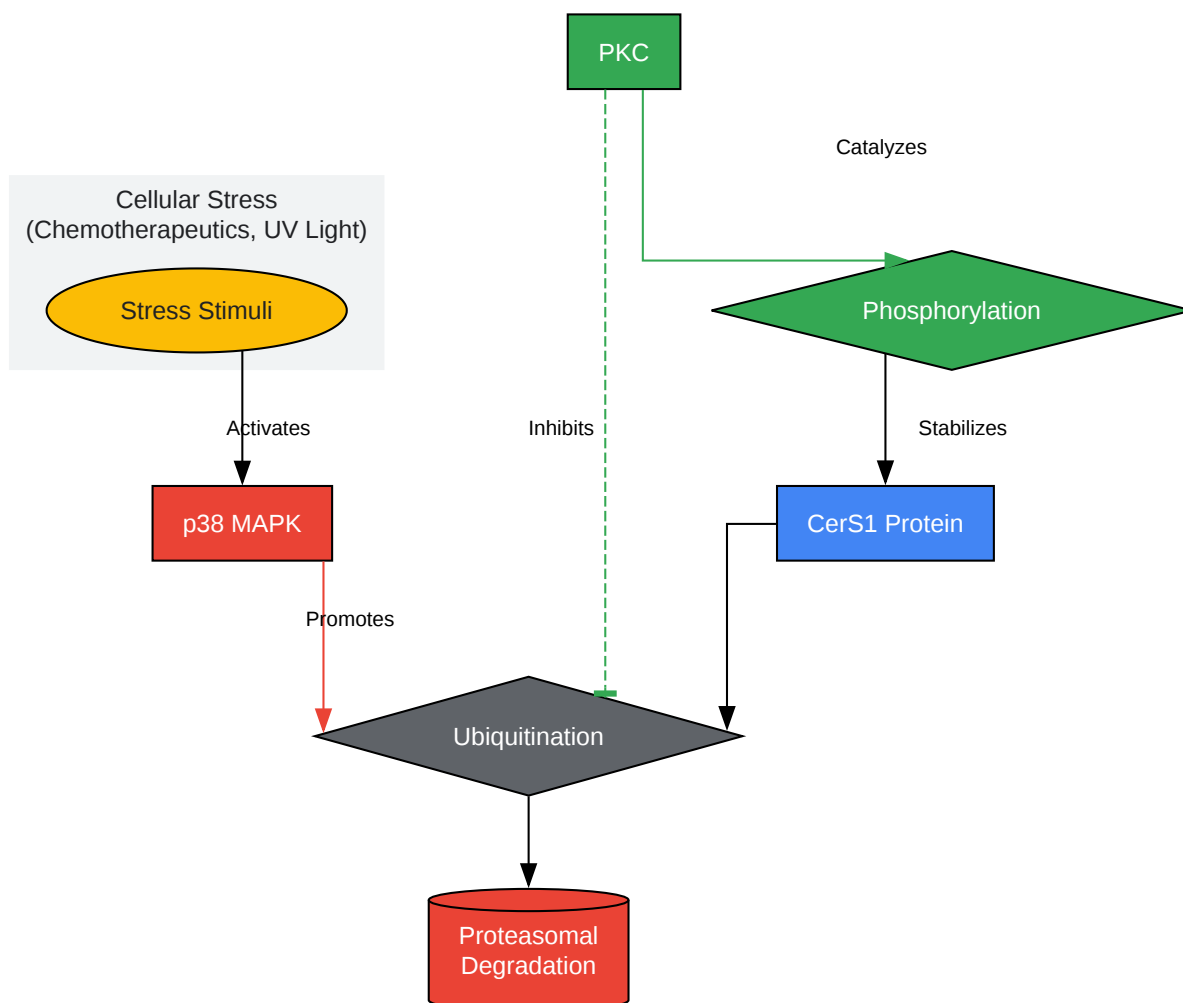
Regulation by Phosphorylation and Proteasomal Degradation

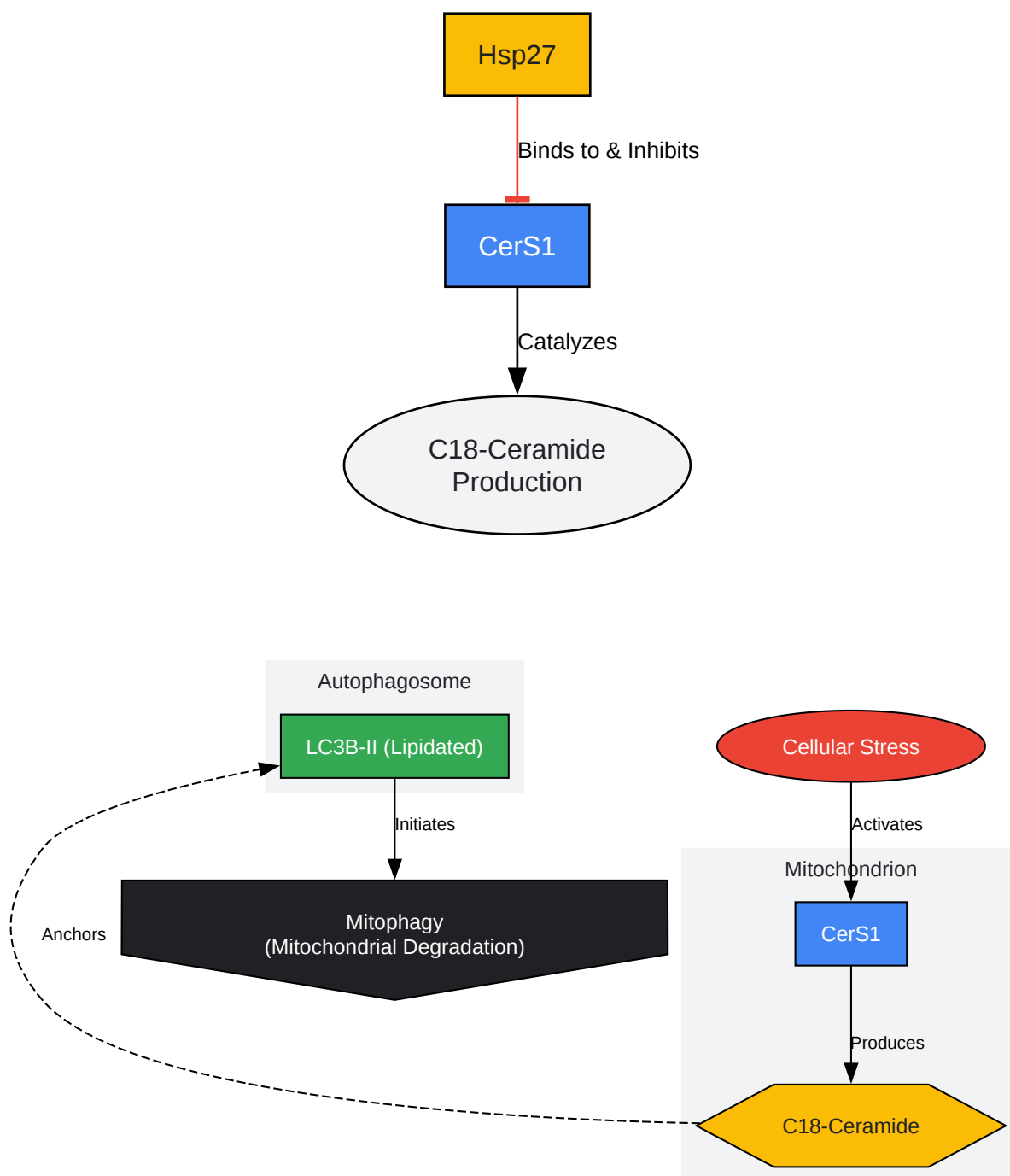
CerS1 is a protein with a short half-life, estimated to be around 20-30 minutes under basal conditions.^[12] Its levels are controlled via ubiquitination and subsequent degradation by the proteasome.^{[8][13]} This turnover is highly regulated and can be accelerated by various cellular stresses, including DNA-damaging chemotherapeutic agents (e.g., cisplatin, doxorubicin) and UV light.^{[8][12]}

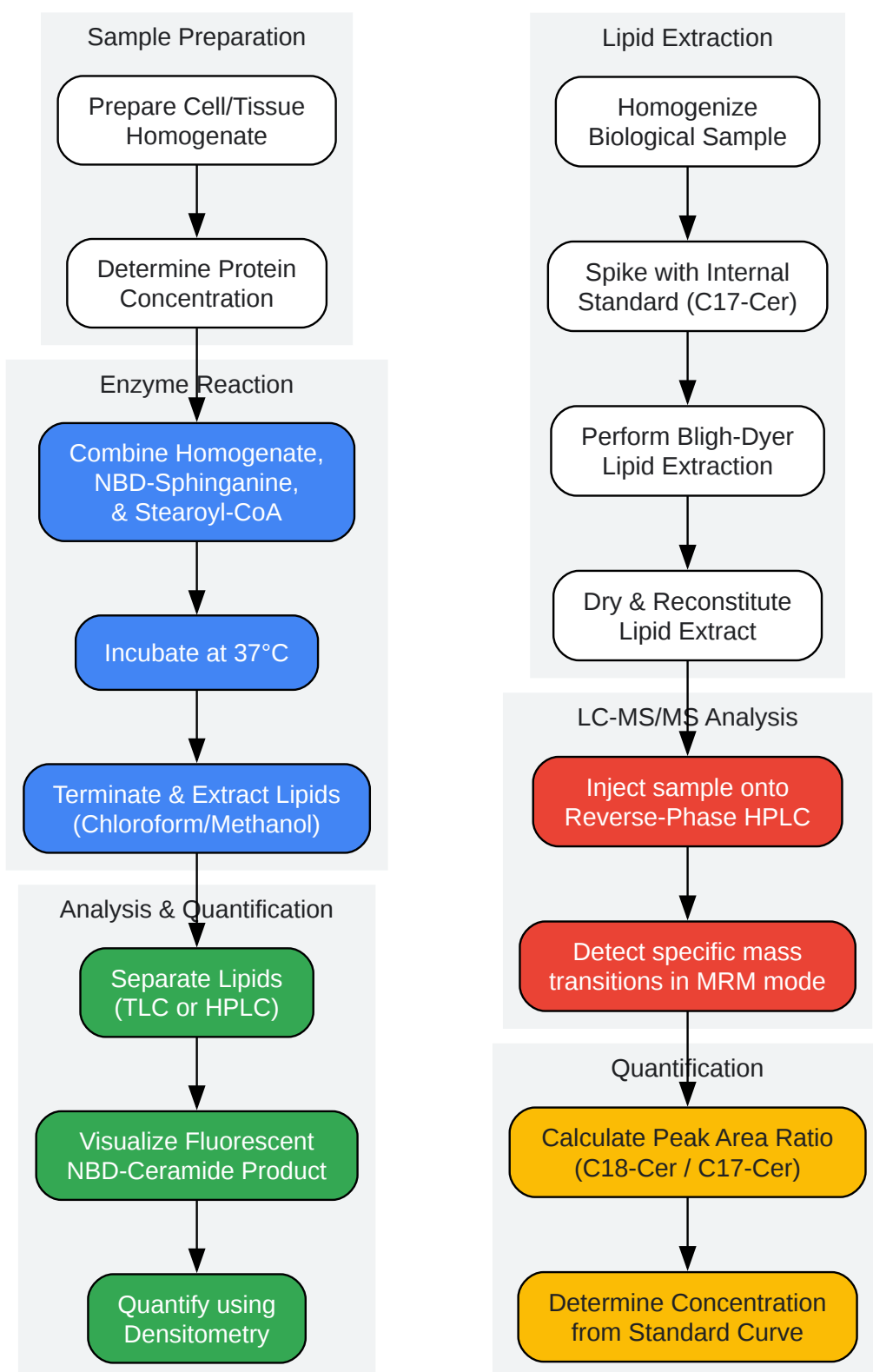
This process is governed by the opposing actions of two key signaling kinases:

- p38 MAP Kinase (p38 MAPK): Acts as a positive regulator of CerS1 turnover. Stress stimuli that activate p38 MAPK lead to increased CerS1 degradation.^{[8][12]}
- Protein Kinase C (PKC): Functions as a negative regulator of turnover. Activation of PKC leads to the phosphorylation of CerS1, which stabilizes the protein and prevents its degradation.^{[8][12]}

Interestingly, the stress-induced degradation of CerS1 requires the enzyme's own catalytic activity, forming a negative feedback loop that tightly controls **C18-ceramide** levels during cellular stress.^[12]







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- To cite this document: BenchChem. [regulation of Ceramide Synthase 1 (CerS1) and C18-Ceramide production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014472#regulation-of-ceramide-synthase-1-cers1-and-c18-ceramide-production]

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